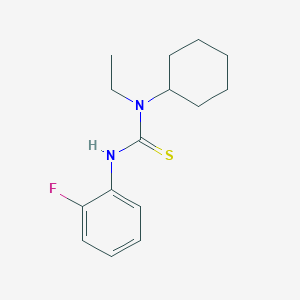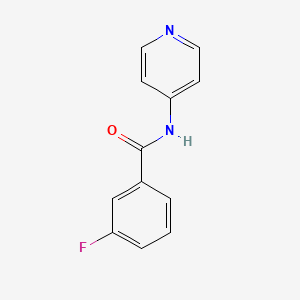![molecular formula C22H16N4O3 B5567452 2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)
2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinazolinones and their derivatives are synthesized through various methods, including the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation, which leads to the formation of benzylideneamino-quinazolinones among other compounds (Reddy, Reddy, & Reddy, 1986). Another route involves the metal-free annulation of 2-nitrobenzyl alcohols and tetrahydroisoquinolines, yielding quinazolinones under various functional group tolerances (Ly et al., 2021).
Molecular Structure Analysis
The molecular structure and properties of quinazolinone derivatives have been extensively characterized using spectroscopic and theoretical investigations. For instance, Cd(II), Ni(II), Zn(II), and Cu(II) complexes of a quinazolinone-derived Schiff base have been analyzed, revealing their triclinic crystal system and bidentate ligand coordination (Ashok et al., 2020).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which allows for the introduction of diverse substituents at specific positions of the quinazolinone nucleus. Double lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, for instance, enables the synthesis of 2-substituted derivatives in high yields (Smith et al., 1996).
Aplicaciones Científicas De Investigación
Solid-Phase Synthesis Methodology : A study by Kundu et al. (2005) discusses a versatile solid-phase method for synthesizing various substituted 2-amino-4(3H)-quinazolinones. This method is significant for generating compounds with two- and three-point diversity, showing its utility in creating a range of quinazolinone derivatives (Kundu et al., 2005).
Anticancer Activity : Ashok et al. (2020) reported the synthesis and characterization of a Schiff base ligand derived from quinazolinone and its metal complexes. These complexes exhibited significant in vitro anticancer activity against human cancer cell lines, highlighting the potential of quinazolinone derivatives in cancer research (Ashok et al., 2020).
Antimycobacterial Agents : Jian et al. (2020) synthesized 2-thio-substituted quinazolinone derivatives, identifying them as potent antitubercular agents. Their study emphasizes the role of specific substituents for antimycobacterial activity, indicating the significance of quinazolinone derivatives in treating tuberculosis (Jian et al., 2020).
Corrosion Inhibition : A study by Errahmany et al. (2020) explored the use of quinazolinone derivatives as corrosion inhibitors for mild steel in acidic medium. Their research demonstrates the effectiveness of these compounds in protecting metal surfaces, which is crucial for industrial applications (Errahmany et al., 2020).
Antimicrobial Agents : Patel and Patel (2011) synthesized monoazo quinazolinone-based reactive dyes with antimicrobial activity. This study highlights the dual functionality of these dyes, both in coloration and in providing antimicrobial properties (Patel & Patel, 2011).
Anti-Inflammatory and Analgesic Activity : Hunoor et al. (2011) synthesized metal complexes of a quinazolinone derivative and evaluated their anti-inflammatory and analgesic activities. This research suggests the potential therapeutic applications of quinazolinone derivatives in managing pain and inflammation (Hunoor et al., 2011).
Propiedades
IUPAC Name |
2-(2-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c1-15-7-2-3-10-18(15)21-24-20-12-5-4-11-19(20)22(27)25(21)23-14-16-8-6-9-17(13-16)26(28)29/h2-14H,1H3/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKFMXJGCYRKO-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-beta-alanine](/img/structure/B5567379.png)
![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)
![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)
![3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)
![1-{7-methyl-2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)
![6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)
![5-nitro-N'-[4-(pentyloxy)benzylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5567462.png)

![(1S*,5R*)-6-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)
![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)